molecular formula C13H8BrCl2NS B12666084 Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- CAS No. 127367-98-0

Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)-

Cat. No.: B12666084
CAS No.: 127367-98-0
M. Wt: 361.1 g/mol
InChI Key: LTLLZTNIBIFVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core substituted with bromine and dichlorophenyl groups, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- typically involves the amidation reaction. This process includes the reaction of 3-bromoaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 3-bromo-N-(3-fluorophenyl)-
  • Benzenecarbothioamide, 3-bromo-N-(3-fluorophenyl)-

Uniqueness

Benzenecarbothioamide, 3-bromo-N-(3,4-dichlorophenyl)- is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

CAS No.

127367-98-0

Molecular Formula

C13H8BrCl2NS

Molecular Weight

361.1 g/mol

IUPAC Name

3-bromo-N-(3,4-dichlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H8BrCl2NS/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18)

InChI Key

LTLLZTNIBIFVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.